Ethylene sulfite

Catalog No.
S794095
CAS No.
3741-38-6
M.F
C2H4O3S
M. Wt
108.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene sulfite

CAS Number

3741-38-6

Product Name

Ethylene sulfite

IUPAC Name

1,3,2-dioxathiolane 2-oxide

Molecular Formula

C2H4O3S

Molecular Weight

108.12 g/mol

InChI

InChI=1S/C2H4O3S/c3-6-4-1-2-5-6/h1-2H2

InChI Key

WDXYVJKNSMILOQ-UHFFFAOYSA-N

SMILES

C1COS(=O)O1

solubility

1.66 M

Canonical SMILES

C1COS(=O)O1

The exact mass of the compound Ethylene sulfite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.66 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3225. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethylene sulfite (ES) is a cyclic sulfite ester primarily procured as a sacrificial film-forming electrolyte additive for lithium-ion batteries. Unlike standard carbonate solvents, ES is characterized by a highly strained five-membered ring and a low lowest unoccupied molecular orbital (LUMO) energy, making it highly susceptible to electrochemical reduction. In industrial battery manufacturing, ES is added in low concentrations (typically 1–5 wt%) to initiate the formation of a stable, sulfur-rich (Li2SO3 and ROSO2Li) solid electrolyte interphase (SEI) on graphite or lithium metal anodes. This protective layer prevents solvent co-intercalation, mitigates gas generation, and lowers interfacial impedance, making ES a critical material for enhancing capacity retention and low-temperature performance in advanced cell chemistries [1].

Substituting ethylene sulfite with standard cyclic carbonates like ethylene carbonate (EC) or propylene carbonate (PC) results in delayed SEI formation, allowing destructive solvent co-intercalation that exfoliates graphite anodes and generates excessive gas. Furthermore, attempting to substitute ES with closely related organic sulfites, such as propylene sulfite (PS) or dimethyl sulfite (DMS), fundamentally alters the electrochemical mechanism. While ES decomposes below 3.5 V to act as a sacrificial SEI initiator, PS and DMS remain stable above 4.5 V, functioning as bulk co-solvents rather than targeted film-forming additives. Consequently, generic substitution either fails to protect the anode or completely shifts the compound's role in the electrolyte formulation [1].

Preferential Reduction Priority vs. Ethylene Carbonate (EC)

Density functional theory (DFT) calculations demonstrate that ethylene sulfite has a significantly lower lowest unoccupied molecular orbital (LUMO) energy (-1.05 eV) compared to the standard bulk solvent ethylene carbonate (-0.35 eV). Furthermore, the vertical electron affinity for the Li+-complexed ES is -144.15 kcal/mol, compared to -92.37 kcal/mol for EC [1]. This ensures that ES is reduced prior to EC during the initial formation cycle, creating a protective radical anion that initiates the sulfur-rich SEI.

Evidence DimensionLUMO Energy
Target Compound Data-1.05 eV
Comparator Or BaselineEthylene Carbonate (EC): -0.35 eV
Quantified Difference0.70 eV lower LUMO for ES
ConditionsDFT calculations for electrolyte reductive stability

This guarantees that ES acts as a sacrificial additive, forming a protective SEI before bulk solvents can decompose and degrade the anode.

Anodic Decomposition Threshold vs. Propylene Sulfite (PS) and Dimethyl Sulfite (DMS)

Cyclic voltammetry (CV) testing reveals a fundamental functional divergence between sulfite esters. Ethylene sulfite exhibits a decomposition potential lower than 3.5 V, whereas propylene sulfite (PS) and dimethyl sulfite (DMS) maintain stability at potentials much higher than 4.5 V [1]. Because of this early decomposition, ES functions exclusively as a film-forming additive, whereas PS and DMS are suited as bulk electrolyte co-solvents.

Evidence DimensionAnodic Decomposition Potential
Target Compound Data< 3.5 V
Comparator Or BaselinePropylene Sulfite (PS) & Dimethyl Sulfite (DMS): > 4.5 V
Quantified Difference> 1.0 V difference in decomposition threshold
ConditionsCyclic voltammetry (CV) in Li-ion battery electrolyte systems

This strictly defines the procurement intent of ES as a low-concentration additive (1-5 wt%) rather than a bulk solvent substitute.

Prevention of Graphite Exfoliation in Propylene Carbonate (PC) Electrolytes

Propylene carbonate (PC) is known to easily exfoliate graphite anodes due to solvent co-intercalation. However, ES possesses a higher electron affinity (-79.5 kcal/mol) than PC (-44.9 kcal/mol) and a theoretical reduction potential of 1.90–1.93 V [1]. By reducing prior to PC, ES facilitates a concerted ring-opening pathway that generates a stable SEI, effectively preventing PC-induced exfoliation.

Evidence DimensionElectron Affinity (Reduction Potential Indicator)
Target Compound Data-79.5 kcal/mol
Comparator Or BaselinePropylene Carbonate (PC): -44.9 kcal/mol
Quantified Difference34.6 kcal/mol higher electron affinity for ES
ConditionsSupermolecular cluster modeling (DFT) and experimental validation

Allows battery manufacturers to utilize PC-rich electrolytes for superior low-temperature performance without sacrificing anode structural integrity.

Sacrificial SEI Additive for Low-Temperature PC-Based Electrolytes

Because ES reduces at higher potentials (~1.9 V) than propylene carbonate (PC) and possesses a significantly lower LUMO energy, it is procured as an additive to enable PC-based electrolytes. PC offers measurable sub-zero temperature performance but typically exfoliates graphite anodes. Adding 1-5 wt% ES forms a protective Li2SO3 interphase before PC can co-intercalate, preserving anode integrity during cold-climate operation [1].

Synergistic Additive Formulation with Vinylene Carbonate (VC)

In high-energy NMC/graphite pouch cells, ES is frequently formulated alongside vinylene carbonate (VC). While ES alone can generate excessive gas during formation, its combination with VC allows VC to dominate the initial SEI formation (due to lower Li+ solvation energy), while ES is slowly consumed during cycling to deposit beneficial sulfur species. This dual-additive approach minimizes interfacial impedance while maximizing capacity retention [2].

Precursor for Custom Sulfur-Rich Interphase Engineering

For advanced cell manufacturing and pilot lines focusing on silicon-alloy or high-voltage anodes, ES is procured to specifically engineer the composition of the SEI. Its predictable decomposition below 3.5 V guarantees the deposition of lithium alkyl sulfites (ROSO2Li) and Li2SO3, which provide measurable elasticity and ionic conductivity compared to standard carbonate-derived SEI layers [3].

Boiling Point

173.0 °C

Melting Point

-11.0 °C

UNII

85XYC59UJB

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (40%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

3741-38-6

Wikipedia

Glycol sulfite

General Manufacturing Information

1,3,2-Dioxathiolane, 2-oxide: ACTIVE

Dates

Last modified: 08-15-2023

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